molecular formula C8H6Br2O B1308193 2-(bromomethyl)benzoyl Bromide CAS No. 40819-28-1

2-(bromomethyl)benzoyl Bromide

Cat. No.: B1308193
CAS No.: 40819-28-1
M. Wt: 277.94 g/mol
InChI Key: BKBQJEGATMJTIY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzoyl bromide is an organic compound with the molecular formula C8H6Br2O. It is a derivative of benzoyl bromide, where a bromomethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)benzoyl bromide can be synthesized through the bromination of benzyl alcohol derivatives. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in carbon tetrachloride (CCl4). The reaction typically proceeds under reflux conditions, leading to the formation of the desired brominated product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)benzoyl bromide primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a benzamide derivative, while reaction with an alcohol would produce an ester .

Scientific Research Applications

2-(Bromomethyl)benzoyl bromide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)benzoyl bromide involves the formation of reactive intermediates during chemical reactions. The bromomethyl group is highly reactive, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

    Benzoyl Bromide: Similar structure but lacks the bromomethyl group.

    4-Bromomethylbenzoyl Bromide: Similar but with the bromomethyl group in the para position.

    3-Bromomethylbenzoyl Bromide: Similar but with the bromomethyl group in the meta position.

Uniqueness: 2-(Bromomethyl)benzoyl bromide is unique due to the position of the bromomethyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound .

Properties

IUPAC Name

2-(bromomethyl)benzoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBQJEGATMJTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397603
Record name 2-(bromomethyl)benzoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40819-28-1
Record name 2-(bromomethyl)benzoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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